6-(4-chlorophenyl)-3-hydroxy-1-methylpyridin-2-one
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Overview
Description
6-(4-chlorophenyl)-3-hydroxy-1-methylpyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with a 4-chlorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-3-hydroxy-1-methylpyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-acetylpyridine.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form an intermediate chalcone.
Cyclization: The chalcone intermediate is then cyclized using an acid catalyst like hydrochloric acid to form the pyridinone ring.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction using hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger
Properties
Molecular Formula |
C12H10ClNO2 |
---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-hydroxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C12H10ClNO2/c1-14-10(6-7-11(15)12(14)16)8-2-4-9(13)5-3-8/h2-7,15H,1H3 |
InChI Key |
NXIDVUBPJCOYNW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C(C1=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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